4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
Overview
Description
4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a benzimidazole core with a pyrrolidinone ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 2-acetyl benzimidazoles with 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone in the presence of thiourea . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Brorphine: A piperidine benzimidazolone derivative with potent opioid activity.
Imidazole Derivatives: Compounds with similar core structures but different substituents, used as antiparasitic agents.
Indazole Derivatives: Structurally related compounds with applications in medicinal chemistry.
Uniqueness
4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is unique due to its specific combination of a benzimidazole core with a pyrrolidinone ring and a bromoallyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-methylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-10(16)8-19-13-6-4-3-5-12(13)17-15(19)11-7-14(20)18(2)9-11/h3-6,11H,1,7-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPKZTWJJLSUDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142576 | |
Record name | 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293329-90-5 | |
Record name | 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293329-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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